N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE
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Overview
Description
N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of phthalimide derivatives.
Preparation Methods
The synthesis of N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with appropriate amines. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may also involve steps like heating and purification through recrystallization .
Chemical Reactions Analysis
N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, binding to receptors, and altering cellular signaling processes .
Comparison with Similar Compounds
N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE can be compared with other phthalimide derivatives, such as:
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-11(21)19(13-8-6-12(18)7-9-13)10-20-16(22)14-4-2-3-5-15(14)17(20)23/h6-9,14-15H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMVGAAHEHTATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2CCCCC2C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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